pp5'A2'p5'A2'p5'A

Description

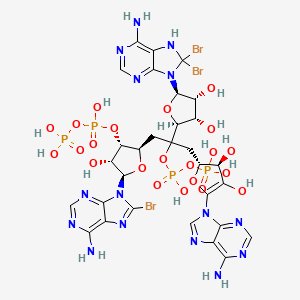

pp5'A2'p5'A2'p5'A (often referred to as 2-5A) is a 2'-5'-linked oligoadenylate trimer with a diphosphate group at the 5' terminus. It is a critical component of the interferon-induced antiviral pathway, where it activates RNase L to degrade viral RNA . Structurally, it consists of three adenosine residues connected by 2'-5' phosphodiester bonds, distinguishing it from canonical 3'-5' RNA linkages. The diphosphate variant (this compound) is less commonly studied than its triphosphate counterpart (pthis compound) but shares functional similarities in some contexts .

Properties

CAS No. |

84824-01-1 |

|---|---|

Molecular Formula |

C30H36Br3N15O22P4 |

Molecular Weight |

1322.3 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(6-amino-8,8-dibromo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-3-[(2R,3R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-2,3-dihydrofuran-2-yl]-2-[hydroxy(phosphonooxy)phosphoryl]oxypropyl]-4-hydroxyoxolan-3-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C30H36Br3N15O22P4/c31-28-44-10-20(35)38-4-41-23(10)47(28)26-16(53)17(67-73(60,61)69-71(54,55)56)8(65-26)2-29(68-74(62,63)70-72(57,58)59,1-7-12(49)14(51)25(64-7)46-6-43-9-19(34)37-3-40-22(9)46)18-13(50)15(52)27(66-18)48-24-11(45-30(48,32)33)21(36)39-5-42-24/h3-8,12-13,15-18,26-27,45,49-53H,1-2H2,(H,60,61)(H,62,63)(H2,34,37,40)(H2,35,38,41)(H2,36,39,42)(H2,54,55,56)(H2,57,58,59)/t7-,8-,12-,13+,15-,16-,17-,18+,26-,27-,29?/m1/s1 |

InChI Key |

MLVFFFFBBPSDMP-IYSFOZBBSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C(N2)(Br)Br)C3C(C(C(O3)C(CC4C(C(C(O4)N5C6=NC=NC(=C6N=C5Br)N)O)OP(=O)(O)OP(=O)(O)O)(CC7C(C(=C(O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(N2)(Br)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)C(C[C@@H]4[C@H]([C@H]([C@@H](O4)N5C6=NC=NC(=C6N=C5Br)N)O)OP(=O)(O)OP(=O)(O)O)(C[C@@H]7[C@H](C(=C(O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(N2)(Br)Br)C3C(C(C(O3)C(CC4C(C(C(O4)N5C6=NC=NC(=C6N=C5Br)N)O)OP(=O)(O)OP(=O)(O)O)(CC7C(C(=C(O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Synonyms |

2',5'-oligoadenyl-5'-diphosphate 2-5A core 5'-diphosphate pp5'A2'p5'A2'p5'A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

*Diphosphate retains ~80% activity of triphosphate in cell-free systems but shows variability in intact cells .

2.2 Key Findings

Phosphorylation State: The triphosphate (ppp5') form is the most potent, activating RNase L at subnanomolar concentrations. The diphosphate (pp5') variant retains ~80% activity in vitro but requires higher concentrations in intact cells due to reduced stability . The core structure (A2'p5'A2'p5'A) is inactive, emphasizing the necessity of 5'-phosphates for RNase L binding .

Substitutions and Modifications: Brominated Analogs: pp5’A2’p5’A2’p5’(brsA) exhibits a 10-fold increase in RNase L activation due to enhanced binding affinity from anti-orientation of the brominated base . Cordycepin Analogs: Substitution with 3'-deoxyadenosine reduces potency by 10–100-fold, attributed to impaired endonuclease activation and faster degradation .

Stability and Cellular Activity :

- Parent 2-5A (ppp5') is transiently active due to rapid hydrolysis by phosphodiesterases .

- Phosphoramidate derivatives and brominated analogs show prolonged stability, enabling sustained antiviral effects .

Oligomer Length :

- Tetramers (ppp(A2'p)₃A) and pentamers exhibit comparable activity to the trimer, while dimers (pppA2'p5'A) are inactive .

2.3 Mechanistic Insights

- RNase L Activation: Optimal activity requires at least three adenosine residues with 2'-5' linkages and a 5'-triphosphate. The diphosphate variant (pp5') binds RNase L but induces weaker conformational changes .

- Antiviral Specificity : Broad-spectrum activity against RNA (e.g., Influenza, VSV) and DNA viruses (e.g., Herpes simplex) is observed with parent 2-5A, while modified analogs show cell- or virus-specific efficacy .

2.4 Controversies and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.